3-Chloro-2-ethylpyridine
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Overview
Description
3-Chloro-2-ethylpyridine is an organic compound with the molecular formula C7H8ClN It is a derivative of pyridine, where the hydrogen atom at the third position is replaced by a chlorine atom and the hydrogen atom at the second position is replaced by an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-ethylpyridine can be achieved through several methods. One common approach involves the chlorination of 2-ethylpyridine. This reaction typically requires the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-ethylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) are commonly used under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Ethylpyridine aldehydes or carboxylic acids.
Reduction: Piperidine derivatives.
Scientific Research Applications
3-Chloro-2-ethylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-2-ethylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chlorine atom and ethyl group can influence the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-ethylpyridine
- 3-Chloro-4-ethylpyridine
- 2-Chloro-5-ethylpyridine
Uniqueness
3-Chloro-2-ethylpyridine is unique due to its specific substitution pattern, which can result in distinct chemical reactivity and biological activity compared to its isomers.
Properties
Molecular Formula |
C7H8ClN |
---|---|
Molecular Weight |
141.60 g/mol |
IUPAC Name |
3-chloro-2-ethylpyridine |
InChI |
InChI=1S/C7H8ClN/c1-2-7-6(8)4-3-5-9-7/h3-5H,2H2,1H3 |
InChI Key |
BFTNBGARNXDMEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=N1)Cl |
Origin of Product |
United States |
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